molecular formula C7H10O5 B1253847 4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one

4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one

Cat. No. B1253847
M. Wt: 174.15 g/mol
InChI Key: DEJZWTDEKQRWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one is a natural product found in Streptomyces filipinensis with data available.

Scientific Research Applications

Tautomeric Forms and Crystal Structures

  • Tautomeric forms and intramolecular hydrogen bonding: Compounds similar to 4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one exhibit keto-amine tautomeric forms, characterized by strong intramolecular N-H.O hydrogen bonds. These forms and their crystal structures provide insights into molecular interactions and bonding configurations (Odabaşoǧlu et al., 2003).
  • Crystal structure analysis: The crystal structure and absolute configuration of similar cyclohexenone derivatives have been determined, revealing the molecular geometry and intermolecular interactions crucial for understanding their chemical behavior (Tibhe et al., 2017).

Synthesis and Catalysis

  • Improved synthesis methods: Research has focused on developing improved synthesis methods for derivatives of cyclohexenone, utilizing catalysts like urea and techniques like ultrasound to achieve high yields and environmentally friendly processes (Li et al., 2012).
  • Palladium-catalyzed intramolecular cyclization: Studies on palladium-catalyzed intramolecular cyclization of alkadienyl-substituted diketones, related to cyclohexenone, have contributed to the understanding of complex reaction mechanisms and the formation of cyclohexanone derivatives (Goddard et al., 1995).

Bioactivity and Pharmaceutical Potential

  • Identification of bioactive compounds: Research into compounds from mangrove endophytic fungi, including cyclohexenone derivatives, has identified substances with potent antioxidant activities and antifungal properties. This indicates potential pharmaceutical applications (Wang et al., 2015).
  • Electrochemical and spectroscopic studies: Electrochemical properties of compounds related to 4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one have been studied, providing insights that could be significant for developing new pharmaceuticals or chemical sensors (Çakır et al., 2005).

Materials Science and Organic Chemistry

  • Synthesis of organic compounds: Research on the synthesis of arylmethylene bis derivatives, which are related to cyclohexenone, has provided new methodologies for producing complex organic compounds. These have applications in materials science and medicinal chemistry (Gao et al., 2019).

properties

Product Name

4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4,6-9,11-12H,2H2

InChI Key

DEJZWTDEKQRWLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(C(C1O)O)O)CO

synonyms

gabosine C
KD 16U1
KD-16U1
KD16-U1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4,5,6-Trihydroxy-2-hydroxymethyl-2-cyclohexene-1-one

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